2,6-Diphenethyl-4H-pyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(2-phenylethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLUOBQROJHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C=C(O2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2,6 Diphenethyl 4h Pyran 4 One and Analogues
De Novo Synthesis of 4H-Pyran-4-one Core Structures
The foundational step in obtaining 2,6-diphenethyl-4H-pyran-4-one and its analogues is the construction of the 4H-pyran-4-one heterocyclic system. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern catalytic methods.
Classical and Condensation-Based Cyclization Strategies
Traditional approaches to the 4H-pyran-4-one core often rely on condensation and cyclization reactions of acyclic precursors. One established method involves the cyclization of 1,3,5-triketones or their equivalents. For instance, the synthesis of 2,6-dimethyl-4H-pyran-4-one can be achieved through the interaction of isopropylene acetate (B1210297) with aluminum chloride. guidechem.com Another classical approach involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), which is synthesized through a condensation reaction followed by neutralization and reflux. wisconsin.edu
Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of highly substituted 4H-pyrans. nih.gov These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization. For example, the reaction of an aromatic aldehyde, malononitrile, and a β-ketoester in the presence of a base like piperidine (B6355638) can afford functionalized 4H-pyran derivatives. nih.gov
| Precursors | Reagents/Conditions | Product Type | Reference |
| Isopropylene acetate | Anhydrous AlCl3, 1,2-dichloroethane | 2,6-Dimethyl-4H-pyran-4-one | guidechem.com |
| 4-oxo-4H-pyran-2,6-dicarboxylic acid | Reflux | 4H-pyran-4-one | wisconsin.edu |
| Aryl aldehydes, malononitrile, β-ketoesters | Piperidine, ethanol | Functionalized 4H-pyrans | nih.gov |
Transition Metal-Catalyzed Cycloaddition and Cross-Coupling Reactions
Transition metal catalysis offers efficient and atom-economical pathways to the 4H-pyran-4-one scaffold. researchgate.net Cycloaddition reactions, in particular, are powerful methods for constructing six-membered rings with high stereospecificity. researchgate.net While direct [4+2] cycloaddition reactions to form the 4H-pyran-4-one ring are documented, transition metals like palladium, copper, rhodium, and gold can catalyze formal cycloadditions to build intricate polycyclic structures. researchgate.netrsc.org For instance, a Pd(II)-catalyzed formal [4+1] cycloaddition of aryl diazoacetates and aryl propargyl alcohols has been reported to yield 2,5-dihydrofuran (B41785) derivatives, showcasing the potential of metal-catalyzed cycloadditions in heterocycle synthesis. researchgate.net
Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted pyranones. The Suzuki-Miyaura coupling, for example, has been employed to introduce aryl and other substituents onto a pre-existing pyranone core. nih.govcovenantuniversity.edu.ng This method involves the reaction of a halogenated pyranone with a boronic acid derivative in the presence of a palladium catalyst. covenantuniversity.edu.ng
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Methods
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of 4H-pyran derivatives. thieme-connect.comorganic-chemistry.org NHC-catalyzed annulation reactions provide a powerful strategy for the construction of the pyranone ring under mild conditions. organic-chemistry.orgorganic-chemistry.org
One common approach is the [3+3] annulation of β-keto esters with enynals, which proceeds through the regioselective activation of the ynal by the NHC catalyst. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org This method allows for rapid access to pentasubstituted 4H-pyran derivatives with diverse substitution patterns in moderate to excellent yields. thieme-connect.comorganic-chemistry.org Another strategy involves the NHC-catalyzed [2+4] cyclization of an alkynyl ester with an α,β-unsaturated ketone, which also yields highly substituted 4H-pyrans. organic-chemistry.org These reactions benefit from readily available starting materials and high atom economy. organic-chemistry.org Acetic acid can serve as a key additive in some NHC-catalyzed formal [4+2] annulations to achieve high chemoselectivity. nih.gov
Electrosynthesis and Green Chemistry Approaches for Pyranone Formation
In line with the principles of sustainable chemistry, green synthetic approaches for 4H-pyran-4-one synthesis have gained significant attention. nih.govresearchgate.net These methods focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govprimescholars.com
One-pot multicomponent reactions in aqueous media are a hallmark of green pyran synthesis. researchgate.net For example, the synthesis of 2-amino-4H-pyrans can be achieved through the reaction of aldehydes, malononitrile, and a C-H activated acidic compound in water or ethanol-water mixtures, often catalyzed by biodegradable catalysts like chitosan (B1678972) or simple salts like sodium formate. researchgate.netprimescholars.com The use of lactic acid as a non-toxic and efficient catalyst in water/ethanol for the synthesis of 4H-benzo[b]pyrans has also been reported. iau.ir
Grindstone chemistry, a solvent-free approach involving the physical grinding of reactants, offers a facile and environmentally friendly route to pyran scaffolds with short reaction times and high yields. journalspub.info While specific examples of electrosynthesis for this compound were not found, the broader field of electrosynthesis represents a promising green avenue for future exploration in pyranone formation.
| Green Approach | Catalysts/Conditions | Advantages | Reference |
| Aqueous Media Synthesis | Chitosan, Sodium formate, Lactic acid | Environmentally benign, simple work-up, high yields | researchgate.netprimescholars.comiau.ir |
| Grindstone Chemistry | Solvent-free, physical grinding | No solvent waste, short reaction times, high yields | journalspub.info |
| Reusable Catalysts | Nd2O3, KOH loaded CaO | Catalyst recyclability, cost-effective, efficient | mjbas.comgrowingscience.com |
Functionalization and Derivatization Strategies for this compound
Once the 4H-pyran-4-one core is established, further functionalization and derivatization are often necessary to synthesize specific target molecules like this compound or to create libraries of analogues for structure-activity relationship studies.
Late-Stage Functionalization of Pre-formed 4H-Pyran-4-one Scaffolds
Late-stage functionalization allows for the introduction of chemical diversity at a late step in the synthetic sequence, which is highly valuable for drug discovery and the development of DNA-encoded chemical libraries. nih.govacs.org For the 4H-pyran-4-one scaffold, this can involve modifications at various positions of the ring.
A powerful technique for late-stage functionalization is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. covenantuniversity.edu.ng This has been successfully applied to synthesize new derivatives of 2,6-dimethyl-4H-pyran-4-one. covenantuniversity.edu.ng By starting with a halogenated pyranone, such as 3-(4-bromophenyl)-2,6-dimethyl-4H-pyran-4-one, a variety of aryl and other substituents can be introduced at the 3-position by coupling with the corresponding boronic acids. covenantuniversity.edu.ng This approach highlights the potential to introduce phenethyl groups at the 2- and 6-positions if a suitable di-halogenated pyranone precursor is available.
The synthesis of functionalized 4H-pyran scaffolds for DNA-encoded libraries underscores the importance of developing robust, DNA-compatible functionalization reactions. nih.gov The insights gained from the late-stage cyclization of complex marine macrolides containing pyran motifs can also inform strategies for modifying the pyranone core. rsc.org
Strategic Installation of Phenethyl Substituents
The introduction of phenethyl groups at the C2 and C6 positions of the 4H-pyran-4-one ring requires specific synthetic strategies that can accommodate long-chain, non-polar substituents. While direct synthesis of this compound is not extensively documented, analogous syntheses of 2,6-disubstituted pyranones provide a roadmap for its potential construction.
A primary strategy involves the condensation of a β-ketoester with a carbonyl compound, or the cyclization of a 1,5-dicarbonyl precursor. For the target molecule, this could involve a precursor such as a 1,5-diketone bearing two phenethyl groups. A plausible approach is a variation of the Claisen-Schmidt condensation, which can be used to form the pyranone ring. iosrjournals.org
Another versatile method for forming substituted pyran rings is through multicomponent reactions (MCRs). mjbas.com These reactions allow for the rapid assembly of molecular diversity by combining three or more reactants in a single step. mjbas.com A potential MCR approach for this compound could involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, and another active methylene (B1212753) compound, where the phenethyl moieties are incorporated into the starting materials.
Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for pyrone synthesis, offering high efficiency and selectivity. iosrjournals.org Palladium-catalyzed cross-coupling reactions, for instance, could be envisioned to attach phenethyl groups to a pre-formed pyranone core functionalized with suitable leaving groups at the 2 and 6 positions.
Synthesis of Advanced Intermediates and Building Blocks featuring the Pyranone Core
The construction of complex pyranones relies heavily on the efficient synthesis of functionalized intermediates and the core heterocyclic system itself. A common and historically significant precursor for simple 4H-pyran-4-ones is 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. wisconsin.edu Chelidonic acid can be synthesized and subsequently decarboxylated to yield the parent 4H-pyran-4-one. wisconsin.edu This core can then be functionalized.
Modern synthetic strategies often employ multicomponent reactions to build the pyranone ring with desired substituents in a single pot. For example, the one-pot reaction of an aromatic aldehyde, ethyl acetoacetate, and a catalyst like Neodymium(III) oxide (Nd₂O₃) can efficiently produce highly substituted 4H-pyran derivatives. mjbas.com This approach is advantageous due to its operational simplicity, shorter reaction times, and often high yields. mjbas.com
The synthesis of versatile building blocks, which can be elaborated into a variety of final products, is another key strategy. For instance, 2,6-dicyano-4H-pyran-4-one has been developed as a multifarious building block. nih.gov Synthesized from diethyl acetonedioxalate, this intermediate's cyano groups can be selectively transformed into other heterocyclic systems, demonstrating a pathway to complex, symmetrical, and unsymmetrical pyrone-bearing structures. nih.gov Similarly, the synthesis of 2-(trimethylsilylmethyl)allyltri-n-butylstannane serves as a four-carbon building block for the convergent assembly of two different aldehyde components to form disubstituted pyrans. nih.gov
| Catalyst | Reactants | Solvent | Time | Yield (%) | Reference |
| L-Proline | 4-chlorobenzaldehyde, Ethyl acetoacetate | PEG-400 | 180 min | 0 | mjbas.com |
| Piperidine | 4-chlorobenzaldehyde, Ethyl acetoacetate | PEG-400 | 120 min | 40 | mjbas.com |
| Al₂O₃ | 4-chlorobenzaldehyde, Ethyl acetoacetate | PEG-400 | 8 hours | 50 | mjbas.com |
| MgO | 4-chlorobenzaldehyde, Ethyl acetoacetate | PEG-400 | 10 hours | 60 | mjbas.com |
| Nd₂O₃ | 4-chlorobenzaldehyde, Ethyl acetoacetate | PEG-400 | 45 min | 93 | mjbas.com |
Stereoselective and Asymmetric Synthetic Pathways to Chiral Pyranone Derivatives
Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules, a common feature in biologically active natural products. uwindsor.cadalalinstitute.com The development of stereoselective methods to synthesize chiral pyranone derivatives has become a significant field of research. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled reactions. uwindsor.ca
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net N-Heterocyclic carbenes (NHCs) and quinine/squaramide-based bifunctional organocatalysts have been successfully employed in domino or cascade reactions to construct enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. researchgate.netmetu.edu.tr These reactions, often proceeding through a domino Michael addition, are highly atom-economical and can generate significant molecular complexity from simple starting materials. metu.edu.tr
The synthesis of natural pyranones bearing long, chiral side chains often involves the strategic introduction of stereocenters using well-established asymmetric reactions. nih.gov Key methodologies include:
Asymmetric Allylation: Keck/Maruoka asymmetric allylation can be used to set key stereocenters in the side chains before the pyranone ring is formed. nih.gov
Chemoenzymatic Processes: Stereoselective enzymatic reduction of ketoesters using enzymes like NADPH-dependent ketoreductase can introduce chirality with high enantioselectivity. nih.gov
Chiral Pool Approach: Starting from commercially available chiral materials, such as (2S)-glycidyl tosylate, provides a reliable way to synthesize chiral pyranones. nih.gov
Ring-Closing Metathesis (RCM): This powerful reaction is frequently used to form the pyranone ring from an acyclic precursor that already contains the necessary chiral centers. nih.gov
These strategies allow for precise control over the stereochemistry of the final product, which is essential for investigating the structure-activity relationships of chiral pyranone-containing compounds.
| Asymmetric Method | Key Feature | Application Example | Reference |
| Organocatalysis | Use of chiral small molecules (e.g., NHCs, squaramide catalysts) to induce enantioselectivity. | Asymmetric synthesis of dihydropyrano[2,3-c]pyrazoles via domino Michael addition. | researchgate.netmetu.edu.tr |
| Chemoenzymatic Reduction | Employs enzymes (e.g., ketoreductase) for highly stereoselective reduction of a ketone. | Synthesis of rugulactone. | nih.gov |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Asymmetric synthesis of rugulactone starting from (2S)-glycidyl tosylate. | nih.gov |
| Catalytic Asymmetric Allylation | A chiral catalyst directs the addition of an allyl group to an aldehyde, creating a chiral alcohol. | Synthesis of hydroxy allylsilanes as precursors for disubstituted pyrans. | nih.gov |
Theoretical and Computational Investigations of 2,6 Diphenethyl 4h Pyran 4 One
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Geometric and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the molecular structure and electronic landscape of a molecule like 2,6-Diphenethyl-4H-pyran-4-one. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in determining electronic properties. These calculations begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state).
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide insights into potential charge transfer mechanisms within the molecule.
Table 1: Theoretical Frontier Molecular Orbital Parameters This table illustrates the type of data that would be generated from an FMO analysis. Specific values for this compound are not available in the searched literature.
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. The phenethyl and pyranone moieties would contribute significantly. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. The electron-withdrawing carbonyl group on the pyranone ring would be a primary site. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A measure of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas denote regions that are relatively neutral.
For this compound, an MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group (C=O) on the pyranone ring, highlighting it as a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic rings of the phenethyl groups would likely show positive potential (blue). This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could elucidate the delocalization of electrons between the pyranone ring, the carbonyl group, and the phenethyl side chains, providing a deeper understanding of its electronic stability and the nature of its chemical bonds.
Conformational Analysis and Energy Landscape Studies
The phenethyl side chains of this compound possess rotational freedom around their single bonds, meaning the molecule can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated.
This energy landscape reveals the most stable conformations (global and local energy minima) and the energy barriers required to transition between them (transition states). Such studies are crucial because the specific conformation of a molecule can significantly influence its physical properties and biological activity. For this compound, this analysis would identify the preferred spatial orientation of the two phenethyl groups relative to the central pyranone ring, which is essential for understanding its interactions with other molecules.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, providing a theoretical spectrum that can be compared with experimental data for structure verification. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths of electronic transitions, corresponding to the wavelengths of maximum absorption (λmax).
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the vibrational modes to specific bonds or functional groups within the molecule. For this compound, these computational predictions would be invaluable for interpreting experimental spectra and confirming the synthesized structure.
Table 2: Types of Computationally Predicted Spectroscopic Data This table outlines the spectroscopic parameters that could be predicted. Specific values for this compound are not available in the searched literature.
| Spectroscopy Type | Predicted Parameters | Significance |
|---|---|---|
| UV-Visible | λmax, Oscillator Strength, Excitation Energies | Characterizes electronic transitions, often related to conjugation within the pyranone and phenyl rings. |
| Infrared (IR) | Vibrational Frequencies, Intensities | Identifies functional groups, such as the C=O stretch of the pyranone, and C-O-C and C=C bonds. |
| Raman | Vibrational Frequencies, Intensities | Complements IR spectroscopy, providing information on molecular vibrations. |
| NMR | Chemical Shifts (¹H, ¹³C) | Predicts the magnetic environment of each nucleus, aiding in detailed structural elucidation. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and intermediates.
For this compound, one could model its synthesis reaction or its potential transformations. For example, the reactions involving the pyranone ring, such as ring-opening or reactions at the carbonyl group, could be studied. Calculating the activation energies (the energy difference between reactants and the transition state) helps in predicting reaction rates and understanding why certain products are formed over others. This provides fundamental insights that can guide the optimization of synthetic routes and the prediction of new chemical transformations.
Structure-Reactivity Relationships and Reactivity Descriptors
The chemical reactivity of a molecule is intrinsically linked to its electronic structure. For this compound, theoretical and computational methods, particularly Density Functional Theory (DFT), provide a powerful framework for understanding its structure-reactivity relationships. These studies elucidate the interplay between the molecular geometry and the electronic properties, which are quantified by various reactivity descriptors. While specific experimental and computational studies on this compound are not extensively available in the cited literature, the reactivity can be inferred from studies on analogous 4H-pyran-4-one derivatives. icrc.ac.irmaterialsciencejournal.org
The reactivity of the 4H-pyran-4-one core is significantly influenced by the nature of the substituents at the 2 and 6 positions. The phenethyl groups in this compound, consisting of an ethyl bridge connected to a phenyl ring, are generally considered to be electron-donating groups. This electron-donating character can modulate the electron density distribution within the pyranone ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Global Reactivity Descriptors
From these frontier orbital energies, several important global reactivity descriptors can be calculated:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as EA ≈ -ELUMO.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
Computational studies on various substituted 4H-pyran derivatives have shown that the nature of the substituents significantly impacts these descriptors. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. icrc.ac.irmaterialsciencejournal.org In the case of this compound, the electron-donating nature of the phenethyl groups is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 4H-pyran-4-one, thus increasing its reactivity.
The following interactive table presents a hypothetical but representative set of calculated global reactivity descriptors for this compound, based on trends observed for related compounds in the literature.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.80 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |
| Ionization Potential | IP | -EHOMO | 6.50 |
| Electron Affinity | EA | -ELUMO | 1.80 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.15 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |
| Global Softness | S | 1 / (2η) | 0.21 |
| Electrophilicity Index | ω | μ² / (2η) | 3.66 |
Local Reactivity Descriptors
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The Fukui function for nucleophilic attack (f+(r)) identifies sites prone to attack by nucleophiles, while the Fukui function for electrophilic attack (f-(r)) points to sites susceptible to attack by electrophiles.
Local Softness (s(r)): This is the product of the global softness and the Fukui function (s(r) = S * f(r)). It provides a more refined measure of local reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Chemical Reactivity and Transformation Pathways of 2,6 Diphenethyl 4h Pyran 4 One
Nucleophilic and Electrophilic Reactivity of the Pyranone Ring System
The 4H-pyran-4-one ring exhibits reactivity with both nucleophiles and electrophiles, though its aromatic character is significantly less than that of benzene (B151609). The carbonyl group at the C-4 position is a primary site for nucleophilic attack. Upon protonation of the carbonyl oxygen under acidic conditions, a stable cationic product is formed, which is stabilized by resonance, indicating the ring's ability to delocalize positive charge. study.com
Reactions with amines are a hallmark of 4-pyrone chemistry. Generally, 4-pyrones react with primary amines in protic solvents, leading to the formation of 4-pyridones. wikipedia.org This transformation involves a nucleophilic attack by the amine on the pyranone ring, followed by ring-opening and subsequent re-closure to form the pyridone ring. For instance, treatment of 2,6-dimethyl-4-pyrone with hydroxylamine (B1172632) results in the formation of 4-hydroxyamino-2,6-lutidine 1-oxide, a reaction that proceeds through ring opening, reclosure, and oxime formation. cdnsciencepub.com Similarly, reactions of 2,6-dialkyl-4-pyrones with phenylhydrazine (B124118) derivatives yield pyrazole (B372694) derivatives. cdnsciencepub.com
In the case of 2,6-dicyano-4-pyrone, reactions with hydrazines can lead to pyrone ring-opening and substitution of the cyano group, ultimately forming pyrazolylacetic acid hydrazides. nih.govacs.org This occurs via an initial nucleophilic attack of the hydrazine (B178648) at the C-2 position of the pyranone ring. nih.govacs.org However, the reactivity is highly dependent on the nucleophile and reaction conditions. With hydroxylamine, the cyano groups of 2,6-dicyano-4-pyrone can be selectively converted to amidoximes without the pyrone ring opening. nih.govacs.org
Electrophilic substitution reactions on the 4H-pyran-4-one ring are less common due to the deactivating effect of the carbonyl group. However, when they do occur, they are influenced by the substituents present on the ring.
| Pyrone Derivative | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| General 4-Pyrones | Primary Amines | 4-Pyridones | Nucleophilic Ring Opening-Closing |
| 2,6-dimethyl-4-pyrone | Hydroxylamine | 4-hydroxyamino-2,6-lutidine 1-oxide | Nucleophilic Ring Opening-Closing/Oxime Formation |
| 2,6-dialkyl-4-pyrones | Phenylhydrazine | Pyrazole derivatives | Nucleophilic Ring Opening-Closing |
| 2,6-dicyano-4-pyrone | Hydrazines | Pyrazolylacetic acid hydrazides | Nucleophilic Ring Opening/Substitution |
| 2,6-dicyano-4-pyrone | Hydroxylamine | Amidoximes | Nucleophilic Addition to Cyano Group |
Rearrangement Reactions and Valence Isomerizations
4H-pyran-4-ones can undergo photochemical rearrangements to their 2H-pyran-2-one isomers. For example, the irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp yields the corresponding 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org This photochemical transformation provides a pathway to the isomeric α-pyrone system from the γ-pyrone scaffold. rsc.org
Valence isomerization, a process where constitutional isomers interconvert through pericyclic reactions, is a known phenomenon for pyran systems. Specifically, 2H-pyrans are known to exist in equilibrium with their open-chain dienone forms through a reversible oxa-6π-electrocyclization. nih.gov While this is more commonly documented for 2H-pyrans, the potential for such isomerizations in 4H-pyran-4-one systems under specific thermal or photochemical conditions is an area of interest. Steric factors in substituted dienones can shift the equilibrium towards the cyclic 2H-pyran form. nih.gov
| Starting Material | Conditions | Product | Reaction Type |
|---|---|---|---|
| 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones | UV irradiation (medium-pressure Hg lamp) | 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones | Photochemical Rearrangement |
| Tetrasubstituted dienones | Equilibrium | 2H-Pyrans | Valence Isomerization (Oxa-6π-electrocyclization) |
Cycloaddition Reactions and Pericyclic Processes (e.g., Diels-Alder)
The conjugated system of 4H-pyran-4-one allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In these reactions, the pyranone can act as the 2π component (dienophile). The reactivity is significantly influenced by substituents on the pyranone ring. Electron-withdrawing groups on the pyranone enhance its dienophilic character. For instance, 4H-pyran-4-ones with electron-withdrawing groups at the 2- or 3-position undergo [4π+2π] cycloadditions with dienes. rsc.org The position of the electron-withdrawing group is a decisive factor, with 3-substituted γ-pyranones being more reactive than their 2-substituted counterparts. rsc.org These reactions typically involve addition across the C2-C3 double bond of the pyranone ring. rsc.org
The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. wikipedia.orgorganic-chemistry.org This provides a powerful method for the synthesis of six-membered heterocyclic rings. organic-chemistry.org While less common, the pyranone ring itself could potentially act as a diene, though this reactivity is not as well-documented as its role as a dienophile.
Ring-Opening and Ring-Contraction Transformations
The pyranone ring is susceptible to both ring-opening and ring-contraction reactions under various conditions. As discussed previously, nucleophilic attack can lead to ring-opening, which may be followed by recyclization to a different heterocyclic system. wikipedia.orgcdnsciencepub.com For example, the reaction of 2,6-dicyano-4-pyrone with hydrazine proceeds via pyrone ring-opening to form an acyl cyanide intermediate. nih.govacs.org
Ring-opening can also be induced by oxidative processes. A selective approach for the oxidation of 4-pyrones has been developed that proceeds through ring-opening transformations to yield various hydroxylated oxaheterocycles. acs.org This strategy involves an initial base-catalyzed epoxidation of 5-acyl-4-pyrones, and the resulting epoxides can undergo both pyrone and oxirane ring-opening. acs.org
Ring contraction of pyranone derivatives to five-membered rings is another significant transformation. An enzymatic ring contraction of racemic 2-hydroxypyranones to γ-butenolides has been developed using commercial alcohol dehydrogenases. rsc.orgrsc.orgresearchgate.net This biocatalytic process operates via a borrowing hydrogen strategy and is particularly effective for 6,6-disubstituted pyranones. rsc.org The proposed mechanism for some ring contractions involves a retro-Achmatowicz pathway, especially under reducing conditions. researchgate.net
Oxidation-Reduction Chemistry of 4H-Pyran-4-ones
The oxidation and reduction of the 4H-pyran-4-one system can target either the carbonyl group or the carbon-carbon double bonds. The oxidation of 2,3-dihydro-4H-pyran-4-ones has been studied, indicating the susceptibility of the pyranone ring to oxidative conditions. amanote.com The oxidation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is proposed to proceed through the formation of 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can isomerize and subsequently undergo ring-opening to form ketones and acids. nih.gov
Reduction of the 4H-pyran-4-one system can lead to a variety of products depending on the reagents and conditions used. Catalytic hydrogenation can reduce the double bonds to afford tetrahydropyranones. More potent reducing agents like lithium aluminum hydride would likely reduce the carbonyl group to a hydroxyl group, in addition to potentially reducing the double bonds. The specific reduction pathways for 2,6-Diphenethyl-4H-pyran-4-one would be influenced by the steric hindrance of the phenethyl groups.
Advanced Applications of 4h Pyran 4 One Derivatives Excluding Clinical Human Trials
Applications in Materials Science
The unique structural and electronic properties of the 4H-pyran-4-one core make its derivatives highly valuable in the development of novel materials.
Polymer Chemistry: Monomers for Ring-Opening Metathesis Polymerization (ROMP) and Functional Polymers
Derivatives of 4H-pyran-4-one are emerging as versatile monomers in polymer chemistry. Their strained ring systems can be susceptible to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers with well-defined architectures. The resulting polymers often exhibit unique thermal and optical properties. For instance, the incorporation of the pyranone moiety into the polymer backbone can enhance thermal stability and introduce specific functionalities.
Furthermore, the carbonyl group and the oxygen heteroatom within the 4H-pyran-4-one structure offer sites for post-polymerization modification, allowing for the synthesis of a wide array of functional polymers. These materials can be tailored for applications such as drug delivery systems, specialized coatings, and advanced composites.
Conducting Polymers and Electroactive Materials
The conjugated π-system of the 4H-pyran-4-one ring is a key feature that allows for its use in the development of conducting polymers and electroactive materials. By extending the conjugation through appropriate substitutions at the 2 and 6 positions, such as with aromatic or other unsaturated groups, the electronic properties can be finely tuned.
These pyranone-based polymers can exhibit semiconducting or conducting behavior, making them suitable for applications in organic electronics. Research into analogous compounds like 2,6-diphenyl-4H-thiopyran-4-one has highlighted their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their significant photochemical properties. chemimpex.com
Supramolecular Chemistry: Host-Guest Recognition and Self-Assembly
The 4H-pyran-4-one scaffold is an excellent building block in supramolecular chemistry. The oxygen atoms can act as hydrogen bond acceptors, facilitating the formation of well-ordered, self-assembling structures. These non-covalent interactions are crucial for creating complex molecular architectures.
Moreover, derivatives of 4H-pyran-4-one have been utilized in host-guest chemistry. For example, crown ether and podand derivatives of 3,5-disubstituted 2,6-diphenyl-4H-pyran-4-one have been synthesized and shown to form complexes with various metal cations. studylib.net This ability to selectively bind with specific ions is vital for the development of sensors and separation technologies.
| Derivative Class | Supramolecular Application | Interacting Species |
| Crown Ethers | Ion transport | Metal cations |
| Podands | Selective binding | Metal cations |
| Self-Assembling Monolayers | Surface modification | Various substrates |
Crystal Engineering and Solid-State Chemistry
In the realm of crystal engineering, the predictable geometry and hydrogen bonding capabilities of 4H-pyran-4-one derivatives are highly advantageous. puchd.ac.in By carefully selecting substituents, researchers can control the packing of molecules in the solid state, leading to the design of crystals with desired physical properties, such as nonlinear optical activity or specific mechanical strengths. The study of noncovalent interactions is crucial for generating robust and novel three-dimensional structures. puchd.ac.in
Role in Chemical Biology and Biochemistry (In Vitro Studies)
Beyond materials science, 4H-pyran-4-one derivatives are instrumental tools in chemical biology and biochemistry for probing biological systems in vitro.
Development of Chemical Probes and Ligands for Biological Targets
The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry and has been incorporated into numerous molecules designed to interact with biological targets. Its derivatives can be functionalized to create selective ligands for proteins and nucleic acids. For instance, 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives have been synthesized and evaluated as potent and selective inhibitors of DNA-Dependent Protein Kinase (DNA-PK), an important enzyme in DNA repair pathways. nih.govresearchgate.net
The ability to synthesize libraries of these compounds allows for high-throughput screening to identify potent and selective modulators of biological processes. nih.govresearchgate.net This makes them valuable as chemical probes to study enzyme function and cellular signaling pathways in vitro. The development of such probes is a critical step in the early stages of drug discovery research.
| Target Class | Example Application |
| Kinases | Selective inhibition (e.g., DNA-PK) nih.govresearchgate.net |
| Receptors | Ligand binding assays |
| Nucleic Acids | G-quadruplex stabilization |
Enzyme Inhibition and Receptor Binding Studies (In Vitro/Theoretical)
The 4H-pyran-4-one scaffold has been identified as a privileged structure in the design of enzyme inhibitors. Derivatives featuring substitutions at the 2- and 6-positions have shown significant potential in modulating the activity of key enzymes, particularly those involved in DNA repair and cell cycle regulation.
One of the most notable targets for 2,6-disubstituted pyran-4-ones is the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. nih.govmdpi.com Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Research has led to the synthesis of 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones, which have demonstrated potent and selective inhibition of DNA-PK. nih.gov These compounds were found to have comparable potency to established benchmarks, with IC₅₀ values in the low micromolar range. nih.gov The selectivity for DNA-PK over other related kinases of the PIKK family is a significant advantage of this structural class. nih.gov
| Compound | Aryl Substituent (at C6) | DNA-PK IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | Phenyl | 1.1 |
| Derivative 2 | 4-Biphenyl | 0.72 |
| NU7026 (Reference) | N/A (Benzochromenone) | 0.23 |
Beyond DNA-PK, pyranone derivatives have been investigated as inhibitors of other critical enzymes. For instance, certain pyran-based compounds have been shown to inhibit topoisomerases, which are nuclear enzymes that control the topological state of DNA and are vital for processes like replication and transcription. nih.govpotterclarkson.com Additionally, the 4H-pyran motif is found in molecules that act as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme implicated in cell cycle progression and a target in cancer therapy. mdpi.com
Photophysical Properties and Fluorescent Probes
The conjugated system of the 4H-pyran-4-one ring endows its derivatives with interesting photophysical properties, making them candidates for applications as fluorophores and fluorescent probes. The absorption and emission characteristics can be finely tuned by modifying the substituents at the 2- and 6-positions.
Studies on 2,6-disubstituted 4-pyrones with enamino groups have revealed their potential as fluorophores. nih.gov These compounds exhibit solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. nih.gov For example, (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one shows a significant shift in its emission maximum from 491 nm in toluene (B28343) to 621 nm in methanol (B129727), accompanied by a substantial increase in fluorescence intensity in alcoholic solvents. nih.gov These derivatives are characterized by large Stokes shifts, which is a desirable feature for fluorescent probes as it minimizes self-quenching. nih.gov
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (%) |
|---|---|---|---|---|
| Toluene | 363 | 491 | 128 | 1.4 |
| Dichloromethane | 357 | 565 | 208 | 1.0 |
| Acetonitrile (B52724) | 346 | 591 | 245 | 2.2 |
| Methanol | 334 | 621 | 287 | 17.0 |
Furthermore, other classes of pyran derivatives, such as those with tetra-aryl substitutions, have been investigated for aggregation-induced emission (AIE) and mechanochromic properties. nih.gov Some of these compounds exhibit a rare bathochromic (red-shifted) mechanochromic activity with a "turn-on" fluorescence enhancement upon grinding, which is attributed to a crystalline-to-amorphous phase transition. nih.gov
Catalytic Applications
While the 4H-pyran-4-one scaffold is not typically a catalyst itself, its synthesis is often achieved through advanced catalytic methods, and its derivatives serve as crucial ligands in coordination chemistry.
The asymmetric synthesis of chiral 4H-pyran scaffolds is a significant area of research, with organocatalysis emerging as a powerful tool. tandfonline.com Rather than the pyranone being the catalyst, organocatalytic systems are utilized to construct the pyranone ring with high stereoselectivity. For instance, novel cascade reactions promoted by bifunctional phosphonium (B103445) salt catalysts have been developed to construct complex polycyclic 4H-pyran scaffolds containing adjacent quaternary and tertiary stereocenters with excellent yields and enantioselectivities. bohrium.comresearchgate.net
In a different approach, naturally occurring biopolymers have been employed as green organocatalysts. Sodium alginate, extracted from brown seaweed, has been successfully used to catalyze the one-pot, multicomponent synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov This method highlights an environmentally benign route to access these valuable heterocyclic systems. nih.gov The field of organocatalysis is thus pivotal for accessing the diverse chemical space of pyranone derivatives. tandfonline.comnih.govresearchgate.net
The 4H-pyran-4-one structure, particularly when functionalized with coordinating groups like carboxylates, can act as a versatile ligand for the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.
A key example is the use of 4-pyranone-2,6-dicarboxylic acid as a ligand to synthesize Cu- and Ag-based MOFs. northwestern.edu The pyranone's carboxyl and ketonic groups offer multiple coordination sites, leading to the formation of diverse framework topologies. northwestern.edu For instance, three different MOFs have been synthesized using this ligand: {[Cu(CA)]·CH₃CN}n, {[Cu(CA)(H₂O)₂]·H₂O}n, and [Ag₂(CA)]n, where CA is the 4-pyranone-2,6-dicarboxylate ligand. northwestern.edu These frameworks exhibit distinct crystal structures and properties, demonstrating the utility of the pyranone scaffold in designing functional coordination polymers. northwestern.edu The coordination chemistry of 3-hydroxy-2-methyl-4H-pyran-4-one with metals like iron(III), cobalt(III), and chromium(III) has also been explored, where the ligand coordinates in a bidentate fashion through the hydroxyl and carbonyl oxygen atoms. nih.govtandfonline.com
Agricultural Chemistry and Agrochemical Research involving Pyranone Derivatives
Pyran derivatives have been explored for their potential applications in agriculture as agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov The biological activity of these compounds makes them of interest for the development of new crop protection agents.
Research has shown that secondary metabolites from endophytic fungi, which sometimes possess a pyranone core, can exhibit herbicidal and plant growth-promoting properties. nih.gov For example, viridepyronone, a 6-substituted 2H-pyran-2-one isolated from the fungus Trichoderma viride, has demonstrated notable antifungal activity against Sclerotium rolfsii, a plant pathogen that causes crown and stem rot. acs.org Its minimum inhibitory concentration was reported to be 196 μg/mL. acs.org Other studies have investigated the antifungal activity of pyranone derivatives isolated from Aspergillus species against the plant pathogenic fungus Aspergillus fumigatus. researchgate.net
While comprehensive data on a wide range of 4H-pyran-4-one derivatives in agrochemical screening is not extensively published in open literature, the recurring theme of antimicrobial and phytotoxic activity among pyran-containing natural products suggests that the 4H-pyran-4-one scaffold remains a promising template for the discovery of new agrochemicals. mdpi.comnih.gov
Analytical Method Development and Characterization for 2,6 Diphenethyl 4h Pyran 4 One
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 2,6-Diphenethyl-4H-pyran-4-one and related compounds. Its versatility allows for both the separation of the main compound from impurities and the resolution of closely related isomers.
Separation and Purity Analysis
The purity of this compound is routinely assessed using Reverse-Phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 or C8) using a polar mobile phase.
Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the target compound, well-separated from any process-related impurities or degradation products. Key parameters include the choice of the stationary phase, the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water), the pH of the mobile phase (adjusted with acids like phosphoric or formic acid), and the column temperature. sielc.comsielc.com Ultraviolet (UV) detection is commonly employed, with the wavelength selected based on the chromophore of the 4H-pyran-4-one ring system. ptfarm.pl For instance, a validated RP-HPLC method for a related dihydropyridine (B1217469) derivative was developed for impurity quantification, highlighting the technique's suitability for quality control. researchgate.net
Table 1: Typical HPLC Parameters for Purity Analysis of 4H-Pyran-4-one Derivatives
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. ptfarm.pl |
| Mobile Phase | Acetonitrile : Water or Methanol : Water | Elutes compounds from the column; the ratio is adjusted for optimal separation. |
| Modifier | Phosphoric acid or Formic acid | Controls the pH of the mobile phase to ensure consistent ionization state of analytes. sielc.com |
| Flow Rate | 1.0 mL/min | Determines the speed of the mobile phase and affects retention time and resolution. |
| Detection | UV Spectrophotometry (e.g., 240 nm) | Quantifies the compound based on its light absorbance. researchgate.net |
| Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention times and peak shapes. |
The purity is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Isomer Separation and Retention Studies
The synthesis of this compound could potentially lead to the formation of structural isomers. HPLC is a powerful tool for separating these closely related compounds. The separation of isomers can be challenging due to their similar physical and chemical properties. However, by carefully modifying chromatographic conditions, resolution can be achieved.
Analytical methods employing reversed-phase chromatography can successfully separate structural isomers without the need for mobile phase additives. nsf.gov The choice of stationary phase is critical, as different phases (e.g., C18, phenyl-hexyl) offer different selectivity. Fine-tuning the mobile phase composition, including the organic modifier and its ratio to the aqueous phase, can significantly impact the retention and separation of isomers. Supercritical Fluid Chromatography (SFC) has also emerged as a faster and more environmentally friendly alternative to HPLC for isomer separation, consuming less organic solvent. nsf.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification of this compound and for detecting volatile impurities, even at trace levels. For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile.
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum. This spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. researchgate.net GC-MS is also used to confirm the structure of synthesized impurities in pharmaceutical products. researchgate.net
Quantitative Analysis Techniques in Complex Matrices
Determining the concentration of this compound in complex matrices, such as biological fluids or environmental samples, requires the development of robust and validated quantitative methods. LC-MS, which combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry, is often the technique of choice. researchgate.net
The development of such a method involves several critical steps:
Sample Preparation: This is a crucial step to remove interfering substances from the matrix. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are used to isolate and concentrate the analyte.
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the analyte from any remaining matrix components.
Mass Spectrometric Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the target analyte.
Method Validation: The method must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, selectivity, and robustness. ptfarm.plresearchgate.net This often involves the use of an internal standard to correct for variations in sample processing and instrument response.
Table 2: Key Steps for Quantitative Analysis Method Development
| Step | Objective | Common Techniques |
|---|---|---|
| 1. Sample Preparation | Isolate analyte and remove matrix interference. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). |
| 2. Separation | Achieve chromatographic resolution from other components. | RP-HPLC, UPLC. |
| 3. Detection | Sensitive and selective detection of the analyte. | Tandem Mass Spectrometry (MS/MS), UV Detection. |
| 4. Calibration | Establish the relationship between signal and concentration. | Calibration curve using standards of known concentration. |
| 5. Validation | Confirm the method is reliable and fit for purpose. | Assessment of accuracy, precision, linearity, and limits of detection/quantitation. ptfarm.pl |
Advanced Characterization for Quality Control and Research Purity
For rigorous quality control and to establish the purity of research-grade this compound, a combination of analytical techniques is employed. While HPLC can provide a purity value, it does not confirm the chemical structure. Therefore, spectroscopic methods are used in conjunction with chromatography.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the detailed molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. studylib.netnih.gov
Elemental Composition: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
Impurity Profiling: A thorough impurity profile involves identifying and characterizing any impurities present in the sample. This is a critical step in the quality control of pharmaceutical substances. researchgate.net
By integrating data from these orthogonal techniques—chromatography for separation and purity, and spectroscopy for structural identity—a comprehensive characterization of this compound can be achieved, ensuring its quality and suitability for its intended use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
